molecular formula C23H16BrF2N3O3 B11221918 (2Z)-2-[(3-bromophenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-2-[(3-bromophenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11221918
M. Wt: 500.3 g/mol
InChI Key: RXCNZRMYIMLXPZ-UHFFFAOYSA-N
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Description

(2Z)-2-[(3-bromophenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyridine core, substituted with bromophenyl, difluorophenyl, hydroxymethyl, and carboxamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of (2Z)-2-[(3-bromophenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves multiple steps, each requiring precise reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the bromophenyl, difluorophenyl, hydroxymethyl, and carboxamide groups through various substitution and coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

(2Z)-2-[(3-bromophenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The bromophenyl and difluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2Z)-2-[(3-bromophenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-bromophenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

(2Z)-2-[(3-bromophenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H16BrF2N3O3

Molecular Weight

500.3 g/mol

IUPAC Name

2-(3-bromophenyl)imino-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C23H16BrF2N3O3/c1-12-21-17(13(11-30)10-27-12)9-18(22(31)28-16-5-6-19(25)20(26)8-16)23(32-21)29-15-4-2-3-14(24)7-15/h2-10,30H,11H2,1H3,(H,28,31)

InChI Key

RXCNZRMYIMLXPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC(=CC=C3)Br)C(=C2)C(=O)NC4=CC(=C(C=C4)F)F)CO

Origin of Product

United States

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